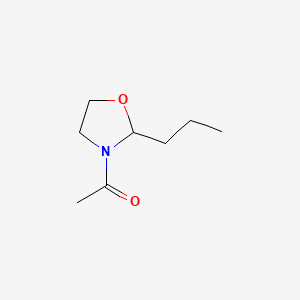

1-(2-Propyloxazolidin-3-yl)ethanone

Description

1-(2-Propyloxazolidin-3-yl)ethanone is a heterocyclic ketone featuring an oxazolidine ring substituted with a propyl group at the 2-position and an acetyl group at the 3-position.

Properties

CAS No. |

138531-19-8 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.213 |

IUPAC Name |

1-(2-propyl-1,3-oxazolidin-3-yl)ethanone |

InChI |

InChI=1S/C8H15NO2/c1-3-4-8-9(7(2)10)5-6-11-8/h8H,3-6H2,1-2H3 |

InChI Key |

FJHGDIGRUIIQOM-UHFFFAOYSA-N |

SMILES |

CCCC1N(CCO1)C(=O)C |

Synonyms |

Oxazolidine, 3-acetyl-2-propyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propyloxazolidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by either metal-free or transition metal-catalyzed processes . For instance, the metal-free domino annulation/Mannich reaction is a notable method for synthesizing oxazolidines .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(2-Propyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Propyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

1-(2-Chlorophenyl)ethanone ()

- Structure : Aromatic substitution (2-chlorophenyl) instead of the oxazolidine-propan-3-yl group.

- Properties: Molecular Formula: C₈H₇ClO vs. C₇H₁₁NO₂ (estimated for the target compound). Polarity: The chlorophenyl group increases hydrophobicity (LogP ~2.1), whereas the oxazolidine ring in the target compound likely enhances water solubility due to hydrogen-bonding sites .

- Applications : Used in organic synthesis as a building block for pharmaceuticals and agrochemicals.

1-(2-Naphthyl)-2-(1,2,4-Triazole-1-yl)ethanone ()

- Structure : Naphthyl and triazole substituents vs. oxazolidine-propyl and acetyl groups.

- Synthesis : Microwave-assisted methods improved yield (85–92%) compared to conventional heating (65–70%), suggesting that the target compound’s synthesis could benefit from similar optimization .

- Bioactivity : Exhibits antifungal/antibacterial activity (MIC: 8–32 µg/mL against Candida albicans). The oxazolidine ring in the target compound may confer similar bioactivity if functionalized with pharmacophoric groups .

1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one ()

- Structure : Complex pyrazolo-pyrazine-pyrrolidine system vs. simpler oxazolidine ring.

- Calculated Properties: LogD (pH 5.5): ~1.2 (indicating moderate lipophilicity). H-Bond Acceptors/Donors: 5/1, compared to 2/0 for the target compound. This difference may influence membrane permeability and target binding .

Physicochemical and Pharmacokinetic Properties

| Property | 1-(2-Propyloxazolidin-3-yl)ethanone | 1-(2-Chlorophenyl)ethanone | 1-(2-Naphthyl)-2-triazolylethanone |

|---|---|---|---|

| Molecular Weight | ~157.17 g/mol (estimated) | 154.59 g/mol | ~265.3 g/mol |

| LogP/LogD | ~0.5 (estimated) | 2.1 | ~2.8 |

| Hydrogen Bond Acceptors | 2 | 1 | 4 |

| Bioactivity | Unknown (inferred: potential antimicrobial) | None reported | Antifungal/antibacterial |

Notes: LogP values for the target compound are inferred based on oxazolidine’s polar nature. Bioactivity predictions rely on structural similarities to triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.